Ala-Tyr

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

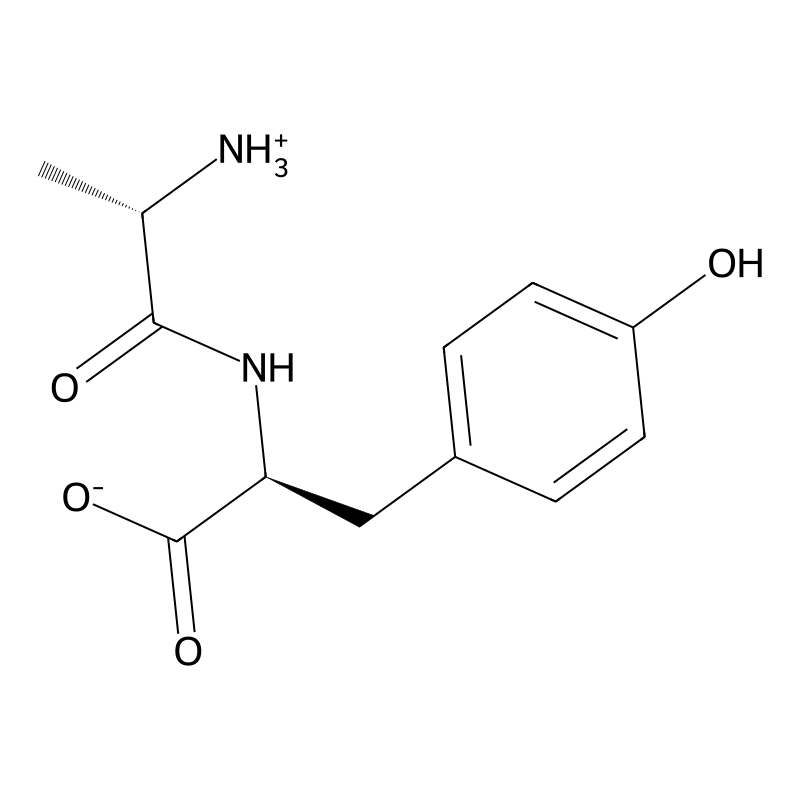

Ala-Tyr, or L-alanine-L-tyrosine, is a dipeptide formed by the combination of the amino acids L-alanine and L-tyrosine through a peptide bond. Its chemical formula is C₁₂H₁₆N₂O₄, and it is categorized as a metabolite with various biological roles. The compound is noteworthy for its potential applications in biochemistry and biotechnology, particularly due to its enhanced solubility compared to its constituent amino acids, which can be beneficial in various biochemical processes .

- Antioxidant Properties: Studies have investigated the potential of Ala-Tyr as an antioxidant. Research suggests that Ala-Tyr exhibits good antioxidant activity []. Scientists have used methods like DPPH, FRAP, and metal-chelating assays to assess this activity []. Additionally, researchers have explored the stability and functionality of Ala-Tyr after gastrointestinal digestion, suggesting its potential use in developing antioxidant food ingredients [].

The biological activity of Ala-Tyr is linked to its role as a metabolite and its potential effects on human health. Dipeptides like Ala-Tyr may exhibit antioxidant properties and influence neurotransmitter activity due to the presence of L-tyrosine, a precursor for dopamine and norepinephrine. Research indicates that dipeptides can also have implications in cellular signaling pathways and may enhance protein synthesis .

Recent advancements in the synthesis of Ala-Tyr have focused on enzymatic methods. A notable approach involves using L-amino acid ligases coupled with polyphosphate kinase for ATP regeneration. This method has demonstrated high yields, producing up to 40.1 mM of Ala-Tyr within three hours, showcasing an efficient one-pot reaction system . Additionally, traditional chemical synthesis methods may involve coupling reactions under specific conditions to ensure the formation of the desired dipeptide.

Interaction studies involving Ala-Tyr often focus on its biochemical properties and interactions with other biomolecules. Research has indicated that dipeptides can influence enzyme activity and modulate cellular responses. For instance, studies have explored how Ala-Tyr interacts with neurotransmitter systems, potentially impacting mood and cognitive functions . Additionally, investigations into its solubility characteristics suggest that it may enhance the bioavailability of certain compounds when used in formulations.

Ala-Tyr shares structural similarities with other dipeptides but exhibits unique properties due to the specific combination of L-alanine and L-tyrosine. Here are some similar compounds:

| Compound | Composition | Unique Features |

|---|---|---|

| Tyr-Ala | L-tyrosine-L-alanine | Reverse order; may exhibit different solubility properties |

| Gly-Tyr | Glycine-L-tyrosine | Glycine's small size may influence peptide flexibility |

| Ala-Gly | L-alanine-Glycine | Simpler structure; often used in protein studies |

| Phe-Tyr | L-phenylalanine-L-tyrosine | Aromatic properties; involved in neurotransmitter synthesis |

The uniqueness of Ala-Tyr lies in its balanced combination of hydrophobic (L-alanine) and aromatic (L-tyrosine) characteristics, which may enhance its solubility and functional properties compared to other dipeptides.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Other CAS

Wikipedia

Dates

2: Sawai H. Synthesis, properties and use of beta-alanyltyrosine derivatives of 2',5'-oligoadenylate 5'-triphosphate. Nucleic Acids Symp Ser. 1985;(16):137-40. PubMed PMID: 3003702.

3: Liu S, Li Z, Conti PS. Development of multi-functional chelators based on sarcophagine cages. Molecules. 2014 Apr 3;19(4):4246-55. doi: 10.3390/molecules19044246. PubMed PMID: 24705567.

4: Zhou C, Hu J, Ma H, Yagoub AE, Yu X, Owusu J, Ma H, Qin X. Antioxidant peptides from corn gluten meal: Orthogonal design evaluation. Food Chem. 2015 Nov 15;187:270-8. doi: 10.1016/j.foodchem.2015.04.092. Epub 2015 Apr 23. PubMed PMID: 25977026.

5: Dearling JL, Paterson BM, Akurathi V, Betanzos-Lara S, Treves ST, Voss SD, White JM, Huston JS, Smith SV, Donnelly PS, Packard AB. The ionic charge of copper-64 complexes conjugated to an engineered antibody affects biodistribution. Bioconjug Chem. 2015 Apr 15;26(4):707-17. doi: 10.1021/acs.bioconjchem.5b00049. Epub 2015 Mar 12. PubMed PMID: 25719414.

6: Gourni E, Del Pozzo L, Kheirallah E, Smerling C, Waser B, Reubi JC, Paterson BM, Donnelly PS, Meyer PT, Maecke HR. Copper-64 Labeled Macrobicyclic Sarcophagine Coupled to a GRP Receptor Antagonist Shows Great Promise for PET Imaging of Prostate Cancer. Mol Pharm. 2015 Aug 3;12(8):2781-90. doi: 10.1021/mp500671j. Epub 2015 Jul 15. PubMed PMID: 26132879.

7: Chu W, Li X, Gao N, Deng Y, Yin D, Li D, Chu T. Peptide bonds affect the formation of haloacetamides, an emerging class of N-DBPs in drinking water: free amino acids versus oligopeptides. Sci Rep. 2015 Sep 23;5:14412. doi: 10.1038/srep14412. PubMed PMID: 26394759; PubMed Central PMCID: PMC4585778.

8: Zhang Z, Zhao Y, Wang X, Lin R, Zhang Y, Ma H, Guo Y, Xu L, Zhao B. The novel dipeptide Tyr-Ala (TA) significantly enhances the lifespan and healthspan of Caenorhabditis elegans. Food Funct. 2016 Apr;7(4):1975-84. doi: 10.1039/c5fo01302j. PubMed PMID: 26987062.

9: Macurkova A, Neubauerova T, Poncova K, Jezek R, Lovecka P, Spiwok V, Mackova M, Macek T. Effect of chain elongation on biological properties of the toxin paralysin β-alanyl-tyrosine. Chem Biol Drug Des. 2014 Apr;83(4):418-26. doi: 10.1111/cbdd.12257. PubMed PMID: 24168419.

10: Hooshyar Z, Rezanejade Bardajee G, Kakavand N, Khanjari M, Dianatnejad N. Investigations on the interactions of DiAmsar with serum albumins: Insights from spectroscopic and molecular docking techniques. Luminescence. 2015 Aug;30(5):538-48. doi: 10.1002/bio.2773. Epub 2014 Oct 14. PubMed PMID: 25311912.

11: Wu Z, Liu S, Nair I, Omori K, Scott S, Todorov I, Shively JE, Conti PS, Li Z, Kandeel F. (64)Cu labeled sarcophagine exendin-4 for microPET imaging of glucagon like peptide-1 receptor expression. Theranostics. 2014 May 24;4(8):770-7. doi: 10.7150/thno.7759. eCollection 2014. PubMed PMID: 24955138; PubMed Central PMCID: PMC4063975.

12: Pérez M, Wappner P, Quesada-Allué LA. Catecholamine-beta-alanyl ligase in the medfly Ceratitis capitata. Insect Biochem Mol Biol. 2002 Jun;32(6):617-25. PubMed PMID: 12020836.

13: Liu S, Li D, Huang CW, Yap LP, Park R, Shan H, Li Z, Conti PS. Efficient construction of PET/fluorescence probe based on sarcophagine cage: an opportunity to integrate diagnosis with treatment. Mol Imaging Biol. 2012 Dec;14(6):718-24. doi: 10.1007/s11307-012-0557-z. PubMed PMID: 22476968.

14: Ma MT, Neels OC, Denoyer D, Roselt P, Karas JA, Scanlon DB, White JM, Hicks RJ, Donnelly PS. Gallium-68 complex of a macrobicyclic cage amine chelator tethered to two integrin-targeting peptides for diagnostic tumor imaging. Bioconjug Chem. 2011 Oct 19;22(10):2093-103. doi: 10.1021/bc200319q. Epub 2011 Sep 27. PubMed PMID: 21877750.

15: Liu S, Li Z, Yap LP, Huang CW, Park R, Conti PS. Efficient preparation and biological evaluation of a novel multivalency bifunctional chelator for 64Cu radiopharmaceuticals. Chemistry. 2011 Sep 5;17(37):10222-5. doi: 10.1002/chem.201101894. Epub 2011 Aug 4. PubMed PMID: 21815227; PubMed Central PMCID: PMC5367772.

16: Schorlemmer HU, Opitz W, Etschenberg E, Bitter-Suermann D, Hadding U. Killing of tumor cells in vitro by macrophages from mice treated with synthetic dehydrodipeptides. Cancer Res. 1979 May;39(5):1847-53. PubMed PMID: 427817.

17: Svobodová J, Beneš M, Dubský P, Vigh G, Gaš B. Simulation of the effects of complex-formation equilibria in electrophoresis: III. Simultaneous effects of chiral selector concentration and background electrolyte pH. Electrophoresis. 2012 Oct;33(19-20):3012-20. doi: 10.1002/elps.201200293. Epub 2012 Sep 20. PubMed PMID: 22996563.

18: Wadas TJ, Wong EH, Weisman GR, Anderson CJ. Copper chelation chemistry and its role in copper radiopharmaceuticals. Curr Pharm Des. 2007;13(1):3-16. Review. PubMed PMID: 17266585.

19: Mu X, Song T, Xu M, Lai CK, Siu CK, Laskin J, Chu IK. Discovery and mechanistic studies of facile N-terminal Cα-C bond cleavages in the dissociation of tyrosine-containing peptide radical cations. J Phys Chem B. 2014 Apr 24;118(16):4273-81. doi: 10.1021/jp410525f. Epub 2014 Apr 15. PubMed PMID: 24678922.

20: Druml W, Hübl W, Roth E, Lochs H. Utilization of tyrosine-containing dipeptides and N-acetyl-tyrosine in hepatic failure. Hepatology. 1995 Apr;21(4):923-8. PubMed PMID: 7705801.